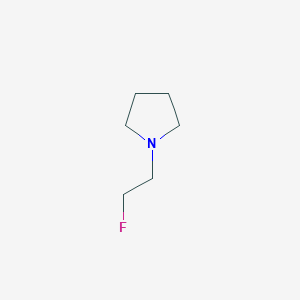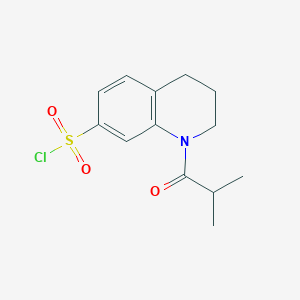
1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is an organic compound that features a quinoline core structure with a sulfonyl chloride and a 2-methylpropanoyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 2-Methylpropanoyl Group: The 2-methylpropanoyl group can be introduced via Friedel-Crafts acylation using 2-methylpropanoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the quinoline derivative with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride can undergo various types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The carbonyl group in the 2-methylpropanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The quinoline core can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Alcohols: Formed from the reduction of the carbonyl group.
科学研究应用
1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its reactive sulfonyl chloride group.
Material Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride largely depends on its reactivity:
Sulfonyl Chloride Group: This group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules, potentially inhibiting their function.
Quinoline Core: The quinoline structure can interact with various biological targets, including enzymes and receptors, influencing their activity.
相似化合物的比较
Similar Compounds
2-Methylpropanoyl Chloride: Shares the 2-methylpropanoyl group but lacks the quinoline and sulfonyl chloride functionalities.
Quinoline-7-sulfonyl Chloride: Contains the quinoline and sulfonyl chloride groups but lacks the 2-methylpropanoyl group.
1,2,3,4-Tetrahydroquinoline: The core structure without the sulfonyl chloride and 2-methylpropanoyl groups.
Uniqueness
1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
属性
分子式 |
C13H16ClNO3S |
|---|---|
分子量 |
301.79 g/mol |
IUPAC 名称 |
1-(2-methylpropanoyl)-3,4-dihydro-2H-quinoline-7-sulfonyl chloride |
InChI |
InChI=1S/C13H16ClNO3S/c1-9(2)13(16)15-7-3-4-10-5-6-11(8-12(10)15)19(14,17)18/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI 键 |
DTVKOHKFRUBMII-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


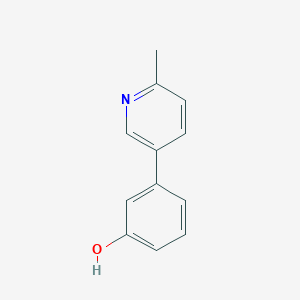
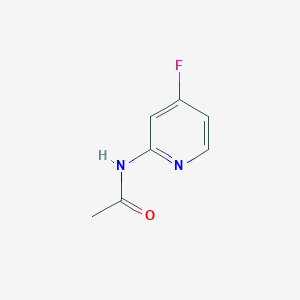
![(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13150903.png)
![1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13150910.png)
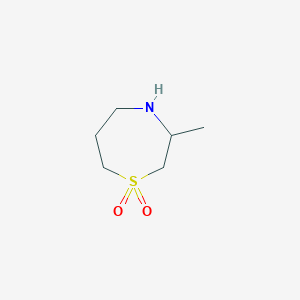
![tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate](/img/structure/B13150933.png)
phosphanium bromide](/img/structure/B13150941.png)
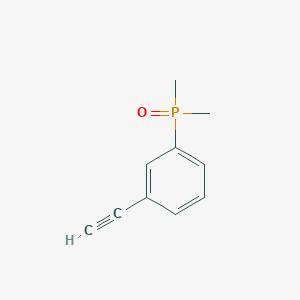
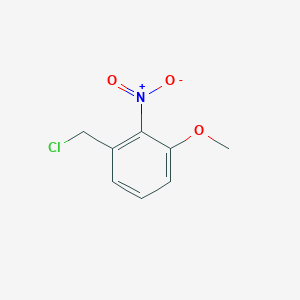
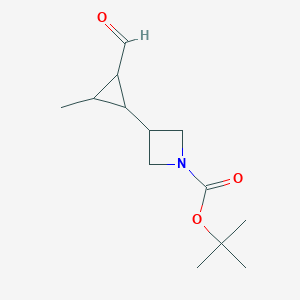
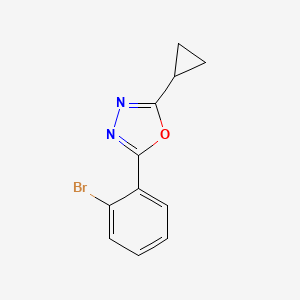

![Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13150994.png)
